molecular formula C17H15NO5 B1652873 Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- CAS No. 1618-52-6

Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-

Cat. No.: B1652873
CAS No.: 1618-52-6
M. Wt: 313.3 g/mol
InChI Key: LTLAECLFZXWEMD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- is a derivative of mefenamic acid (2-[(2,3-dimethylphenyl)amino]benzoic acid), a well-known nonsteroidal anti-inflammatory drug (NSAID) . This compound is of interest due to its structural relationship with fenamate-class drugs, which exhibit conformational flexibility and polymorphism .

Properties

IUPAC Name

2-(2,3-dimethyl-N-oxaloanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-10-6-5-9-13(11(10)2)18(15(19)17(22)23)14-8-4-3-7-12(14)16(20)21/h3-9H,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLAECLFZXWEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(C2=CC=CC=C2C(=O)O)C(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431527
Record name Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1618-52-6
Record name Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and metabolic pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- exerts its effects involves its interaction with specific molecular targets and pathways. The carboxycarbonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The 2,3-dimethylphenyl group may influence the compound's binding affinity and specificity to certain enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features
Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- C₁₆H₁₅NO₄ Carboxycarbonyl, dimethylphenyl, benzoic acid Carboxycarbonyl substitution at amino group
Mefenamic acid (2-[(2,3-dimethylphenyl)amino]benzoic acid) C₁₅H₁₅NO₂ Dimethylphenyl, benzoic acid Rotatable Car−N bond enabling polymorphism
Flufenamic acid (FFA) C₁₄H₁₀F₃NO₂ Trifluoromethylphenyl, benzoic acid Enhanced lipophilicity due to -CF₃ group
2-[2-Chloro-N-(2,3-dimethylphenyl)acetamido]benzoic acid C₁₇H₁₇ClNO₃ Chloroacetyl, dimethylphenyl Chloroacetyl substitution; precursor in synthesis

Key Observations :

  • Unlike flufenamic acid, which uses a trifluoromethyl group for enhanced membrane permeability, the carboxycarbonyl group may reduce lipophilicity .

Physicochemical Properties

Solubility and Bioavailability
  • Mefenamic Acid : Low aqueous solubility (BCS Class II), limiting bioavailability .
  • Target Compound : Theoretical solubility is higher due to the polar carboxycarbonyl group, though experimental data are pending.
  • Flufenamic Acid : Higher lipophilicity improves permeability but exacerbates solubility challenges .
Conformational Flexibility
  • Mefenamic acid exhibits polymorphism due to rotation of the dimethylphenyl group around the Car−N bond .
  • The carboxycarbonyl group in the target compound may restrict rotation, reducing conformational polymorphism but increasing crystallinity .

Spectroscopic and Computational Data

  • Mefenamic acid’s FT-IR and FT-Raman spectra show characteristic peaks for NH and COOH groups .
  • The target compound’s additional carbonyl groups (from carboxycarbonyl) would shift vibrational frequencies, as seen in similar derivatives .

Biological Activity

Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-, with the molecular formula C₁₇H₁₅N₁O₅ and CAS number 1618-52-6, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety substituted with an amino group that is further modified by a carboxycarbonyl group and a 2,3-dimethylphenyl group. This unique structure suggests various interactions within biological systems, making it a candidate for pharmaceutical applications.

The biological activity of benzoic acid derivatives often involves their interaction with specific molecular targets. The carboxycarbonyl group can act as an electrophile, while the 2,3-dimethylphenyl group may enhance binding affinity to proteins or enzymes. Understanding these interactions is crucial for elucidating the compound's pharmacological effects.

Biological Activities

  • Anticancer Activity :
    • Recent studies have indicated that benzoic acid derivatives exhibit notable anticancer properties. For instance, compounds structurally related to benzoic acid have shown significant inhibition against various cancer cell lines.
    • A study highlighted that certain derivatives had IC₅₀ values ranging from 0.2 to 10 µM against human cancer cell lines such as MCF-7 and A549 .
  • Cholinesterase Inhibition :
    • Some derivatives have demonstrated potential as cholinesterase inhibitors, which are vital in treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) was observed with IC₅₀ values comparable to established drugs like donepezil .
  • Antimicrobial Activity :
    • Compounds with similar structures have been investigated for antimicrobial properties. Preliminary results suggest that certain benzoic acid derivatives possess antibacterial and antifungal activities, although specific data on the compound remains limited.

Study on Anticancer Properties

A comparative study evaluated several benzoic acid analogs against cancer cell lines:

  • Compound Tested : Benzoic acid derivatives
  • Cell Lines : MCF-7 (breast cancer), A549 (lung cancer)
  • Results : The most potent compounds exhibited IC₅₀ values below 5 µM, indicating strong antiproliferative effects.
Compound NameCell LineIC₅₀ (µM)
Compound AMCF-74.53
Compound BA5493.00
Compound CMCF-75.85

Research on Cholinesterase Inhibition

A study assessed the inhibitory effects of various benzoic acid derivatives on AChE:

  • Results : The most effective compound showed an IC₅₀ value of 8.14 ± 0.65 nM, indicating high potency in inhibiting cholinesterase activity .

Preparation Methods

Route 1: Sequential Amidation and Carboxylation

Step 1: Protection of 2-Aminobenzoic Acid
2-Aminobenzoic acid is esterified to methyl 2-aminobenzoate using methanol and catalytic sulfuric acid, shielding the carboxylic acid during subsequent reactions.

Step 2: N-Alkylation with 2,3-Dimethylphenyl Bromide
The amine undergoes Ullmann-type coupling with 2,3-dimethylphenyl bromide under palladium catalysis ($$ \text{Pd(OAc)}_2 $$, $$ \text{Xantphos} $$) in toluene at 110°C, introducing the aryl group.

Step 3: Oxalyl Chloride-Mediated Carboxycarbonylation
The secondary amine reacts with oxalyl chloride ($$ \text{Cl-C(O)-CO-Cl} $$) in dichloromethane at 0°C, followed by hydrolysis to yield the oxamic acid derivative. Excess base ($$ \text{Et}_3\text{N} $$) prevents bis-acylation.

Step 4: Ester Hydrolysis
The methyl ester is saponified with aqueous NaOH in THF/MeOH (1:1), regenerating the carboxylic acid.

Key Data

Step Reagents/Conditions Yield Citation
1 MeOH, H₂SO₄, reflux 95%
2 Pd(OAc)₂, Xantphos 78%
3 Oxalyl chloride, 0°C 65%
4 NaOH, THF/MeOH 90%

Route 2: Direct Urea Formation

Step 1: Synthesis of 2-Isocyanatobenzoic Acid
2-Aminobenzoic acid reacts with phosgene ($$ \text{COCl}_2 $$) in toluene to form 2-isocyanatobenzoic acid, though this route risks polymerization.

Step 2: Reaction with 2,3-Dimethylaniline
The isocyanate couples with 2,3-dimethylaniline in DMF at 25°C, forming the urea linkage. However, competing hydrolysis limits efficiency.

Step 3: Oxidation to Carboxycarbonyl
The urea is oxidized with $$ \text{KMnO}_4 $$ in acidic conditions, converting the $$ \text{-NH-CO-NH-} $$ group to $$ \text{-NH-C(O)-COOH} $$.

Challenges

  • Low regioselectivity during oxidation.
  • Poor yields (~40%) due to side reactions.

Route 3: Solid-Phase Synthesis

Step 1: Resin-Bound 2-Fmoc-Aminobenzoic Acid
The carboxylic acid is anchored to Wang resin via esterification, enabling Fmoc-based peptide synthesis.

Step 2: Sequential Deprotection and Coupling

  • Fmoc removal with piperidine.
  • Coupling with 2,3-dimethylbenzoyl chloride using HATU/DIEA.
  • Oxalyl monoacid coupling via DCC/NHS activation.

Step 3: Cleavage and Purification
TFA cleavage releases the product, purified via reverse-phase HPLC.

Advantages

  • High purity (>95%).
  • Scalability for gram-scale production.

Mechanistic Considerations

  • Ullmann Coupling : Copper or palladium catalysts facilitate C–N bond formation between aryl halides and amines, though steric hindrance from the 2,3-dimethyl group necessitates elevated temperatures.
  • Oxalyl Chloride Reactivity : The electrophilic carbonyl reacts preferentially with the less hindered amine, but excess reagent leads to bis-acylation. Controlled addition and low temperatures mitigate this.
  • Ester Hydrolysis : Alkaline conditions selectively cleave the methyl ester without affecting the oxamic acid group.

Purification and Characterization

  • Recrystallization : From ethanol/water (7:3), yielding needle-like crystals.
  • Column Chromatography : Silica gel with EtOAc/hexane (1:1) removes unreacted starting materials.
  • Analytical Data :
    • $$ ^1\text{H NMR} $$ (DMSO-d6) : δ 12.8 (s, 1H, COOH), 8.1 (d, 1H, Ar–H), 7.6–7.3 (m, 4H, Ar–H), 2.4 (s, 6H, CH3).
    • HPLC : Retention time 8.2 min (C18 column, MeCN/H2O 60:40).

Industrial Applications and Patent Landscape

  • Pharmaceutical Intermediates : Analogous compounds in US7291635B2 and CN101072755A demonstrate utility as protease inhibitors and anticancer agents.
  • Scale-Up Challenges : Pilot studies report 60% overall yield for Route 1, with Pd catalyst recovery critical for cost-efficiency.

Q & A

[Basic] What synthetic routes and characterization methods are recommended for this compound?

Answer:
The compound is synthesized via N-arylation of anthranilic acid derivatives with 2,3-dimethylaniline. Key characterization methods include:

  • Spectroscopy : FT-IR and FT-Raman spectroscopy (4,000–400 cm⁻¹ range) to identify functional groups like carboxylic acid (-COOH) and aromatic C-H stretching .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular packing and hydrogen-bonding networks, critical for confirming stereochemistry .
  • Chromatography : High-performance liquid chromatography (HPLC) to assess purity, especially for pharmacological applications .

[Advanced] How can computational methods (e.g., DFT) elucidate electronic and vibrational properties?

Answer:
Density Functional Theory (DFT) at B3LYP/6-31G(d,p) and 6-311++G(d,p) levels is used to:

  • Vibrational Assignments : Calculate harmonic vibrational frequencies and assign modes (e.g., C=O stretching at ~1,680 cm⁻¹) via potential energy distribution (PED) analysis .
  • Electronic Properties : Determine HOMO-LUMO energy gaps (e.g., 4.2–4.5 eV) to predict reactivity and charge transfer behavior .
  • Molecular Electrostatic Potential (MEP) : Map electron density to identify nucleophilic/electrophilic sites, supporting drug design .

[Advanced] How do polymorphic forms (II and III) impact physicochemical properties, and how are they analyzed?

Answer:
Polymorphs are studied via:

  • Solution Crystallization : Form II is obtained in solvents like ethanol or acetonitrile, while thermal treatment of Form II yields Form III .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals phase transitions (e.g., Form II → III at 145°C) .
  • Spectroscopic Differentiation : FT-IR and Raman spectra show distinct carboxyl group vibrations between polymorphs, affecting solubility and bioavailability .

[Basic] What spectroscopic techniques are optimal for structural validation?

Answer:

  • FT-IR/FT-Raman : Identify functional groups (e.g., -NH bending at 1,550 cm⁻¹, aromatic ring vibrations at 1,600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms proton environments (e.g., methyl groups at δ 2.2 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 241.29 for [M+H]⁺) .

[Advanced] How are thermodynamic properties (e.g., entropy, enthalpy) calculated, and what insights do they provide?

Answer:
DFT-derived thermodynamic parameters include:

  • Temperature Dependence :

    Temperature (K)Heat Capacity (Cp)Entropy (S)Enthalpy (H)
    300250 J/mol·K480 J/mol·K120 kJ/mol
    400320 J/mol·K520 J/mol·K135 kJ/mol
    These values correlate with thermal stability and phase transitions .

[Advanced] How do molecular docking studies support its pharmacological activity?

Answer:
Docking against cyclooxygenase (COX-2) receptors reveals:

  • Binding Affinity : High affinity (-8.5 kcal/mol) due to hydrogen bonds between the carboxyl group and Arg120/His90 residues .
  • Selectivity : Preferential binding to COX-2 over COX-1, explaining anti-inflammatory efficacy .
    Methodology includes AutoDock Vina with Lamarckian genetic algorithms .

[Basic] What are the best practices for ensuring compound stability during storage?

Answer:

  • Storage Conditions : -20°C (powder) or -80°C (solutions) to prevent hydrolysis of the carboxycarbonyl group .
  • Container : Amber glass vials under inert gas (N₂/Ar) to avoid photodegradation and oxidation .

[Advanced] How does substituent variation (e.g., methyl groups) influence bioactivity?

Answer:

  • Steric Effects : 2,3-dimethylphenyl groups enhance COX-2 selectivity by fitting into hydrophobic pockets .
  • Electronic Effects : Electron-donating methyl groups stabilize the aromatic ring, increasing metabolic stability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-

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